GALLAMINE TRIETHIODIDE

Description

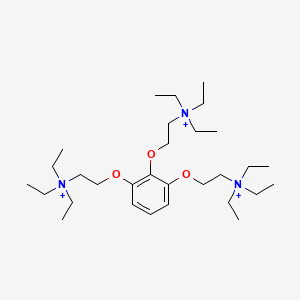

Structure

2D Structure

Properties

CAS No. |

7006-17-9 |

|---|---|

Molecular Formula |

C30H60N3O3+3 |

Molecular Weight |

510.8 g/mol |

IUPAC Name |

2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium |

InChI |

InChI=1S/C30H60N3O3/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9/h19-21H,10-18,22-27H2,1-9H3/q+3 |

InChI Key |

OZLPUNFFCJDMJD-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC |

Canonical SMILES |

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC |

Appearance |

Solid powder |

melting_point |

147.5°C |

Other CAS No. |

7006-17-9 65-29-2 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |

Origin of Product |

United States |

Foundational & Exploratory

Gallamine Triethiodide: A Technical Guide to its Mechanism of Action on Cholinergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of gallamine (B1195388) triethiodide on cholinergic receptors. Gallamine triethiodide, a synthetic non-depolarizing neuromuscular blocking agent, primarily functions by antagonizing nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. However, its pharmacological profile is complex, involving significant interactions with muscarinic acetylcholine receptor subtypes through both competitive and allosteric mechanisms. This document details its binding affinities, receptor subtype selectivity, functional effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action at the Neuromuscular Junction

This compound is classified as a non-depolarizing muscle relaxant.[1] Its primary therapeutic effect is achieved by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of skeletal muscle.[1][2] By binding to these receptor sites, this compound prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition blocks the depolarization of the muscle fiber membrane, leading to muscle relaxation and paralysis.[3] Unlike depolarizing agents, gallamine does not elicit an initial muscle fasciculation.[1]

Beyond its primary neuromuscular blocking activity, this compound also exhibits effects on presynaptic nerve terminals. Studies have shown that it can initially excite and subsequently depress the release of acetylcholine from motor nerve terminals, an effect that is more pronounced at higher stimulation frequencies.[3]

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

A significant aspect of this compound's pharmacology is its interaction with muscarinic acetylcholine receptors (mAChRs), which contributes to some of its side effects, such as tachycardia.[1][4] Its action on mAChRs is multifaceted, demonstrating both competitive antagonism and allosteric modulation with marked subtype selectivity.[5][6][7][8][9][10][11]

Subtype Selectivity

Radioligand binding studies have consistently demonstrated that this compound exhibits a higher affinity for the M2 subtype of muscarinic receptors compared to other subtypes.[6][10] The M2 receptors are predominantly found in the heart, where their activation leads to a decrease in heart rate. Gallamine's antagonistic action at these receptors results in a vagolytic effect, leading to tachycardia.[1][4] Its affinity for M1, M3, and M4 receptors is considerably lower.[6][8]

Competitive and Allosteric Antagonism

At low concentrations, gallamine appears to act as a competitive antagonist at M1 and M2 receptors.[6][10] However, a substantial body of evidence indicates that gallamine also functions as an allosteric modulator, binding to a site on the muscarinic receptor that is distinct from the orthosteric site where acetylcholine binds.[5][7][8][9][11][12] This allosteric interaction modifies the receptor's affinity for orthosteric ligands.[9] The allosteric effect is particularly pronounced at the M2 receptor.[5][12] This dual mechanism of action, involving both competitive and allosteric antagonism, makes its pharmacological profile complex.[8][13]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the quantitative data on the binding affinity and potency of this compound at various cholinergic receptor subtypes.

| Receptor Subtype | Ligand | Parameter | Value | Tissue/Cell Line | Reference |

| M1 | [3H]pirenzepine | Ki | 24 nM | Rat Brain | [10] |

| M1 | Carbamylcholine | Ki | 33 µM | N1E-115 Neuroblastoma Cells | [8] |

| M2 | [3H]quinuclidinylbenzilate | Ki | 2.4 nM | Rat Cerebellum | [10] |

| M2 (non-cardiac) | Carbamylcholine | Ki | 144 µM | N1E-115 Neuroblastoma Cells | [8] |

| M2 | Gallamine | pKA | 7.57 ± 0.04 | Mouse A9L Cells | [5] |

| M3 | Gallamine | pKA | 5.56 ± 0.13 | Mouse A9L Cells | [5] |

Table 1: Binding Affinities (Ki and pKA) of this compound at Muscarinic Receptor Subtypes.

| Receptor Subtype | Agonist | Parameter | Gallamine Concentration | Effect | Cell Line | Reference |

| M2 | [3H]N-methylscopolamine | k-1 | 0.2 µM | Reduced to 51 ± 5% of control | Mouse A9L Cells | [5] |

| M3 | [3H]N-methylscopolamine | k-1 | 10 µM | Reduced to 51 ± 5% of control | Mouse A9L Cells | [5] |

Table 2: Allosteric Potency of this compound on the Dissociation Rate Constant (k-1) of [3H]N-methylscopolamine.

Signaling Pathways

The interaction of this compound with muscarinic receptors leads to the modulation of downstream signaling pathways. By antagonizing M1 receptors, which are typically coupled to Gq/11 proteins, gallamine can inhibit phosphoinositide hydrolysis.[8] Its blockade of M2 receptors, which are coupled to Gi/o proteins, interferes with the inhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels.[5][8]

Figure 1: Signaling pathways modulated by this compound's interaction with M1 and M2 muscarinic receptors.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of gallamine to different receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of gallamine for muscarinic receptor subtypes.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.

-

Competition Binding: A constant concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine for total muscarinic receptors, [3H]pirenzepine for M1, or [3H]quinuclidinyl benzilate for M2) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 23-37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of gallamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its equilibrium dissociation constant.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gallamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Mechanism of action of gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Effect of gallamine on cholinergic receptors (1970) | Flora J. Rathbun | 43 Citations [scispace.com]

- 5. Muscarinic allosteric modulation: M2/M3 subtype selectivity of gallamine is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the interaction of gallamine with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The inhibitory effect of gallamine on muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mixed competitive and allosteric antagonism by gallamine of muscarinic receptor-mediated second messenger responses in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modification of the binding properties of muscarinic receptors by gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gallamine binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacologic discrimination between receptor heterogeneity and allosteric interaction: resultant analysis of gallamine and pirenzepine antagonism of muscarinic responses in rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Using a radioalloster to test predictions of the cooperativity model for gallamine binding to the allosteric site of muscarinic acetylcholine M(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

Gallamine Triethiodide's Affinity for Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of gallamine (B1195388) triethiodide for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Gallamine, traditionally known as a neuromuscular blocking agent, exhibits significant and selective interactions with muscarinic receptors, acting as an allosteric modulator. This document collates quantitative binding data, details common experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Core Data: Binding Affinities of Gallamine Triethiodide

Gallamine's interaction with muscarinic receptors is complex, displaying varying affinities for the different subtypes. It is most potent as an antagonist at the M2 receptor, showing significantly lower affinity for other subtypes. This selectivity has made it a valuable tool in differentiating muscarinic receptor functions. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand.

The following table summarizes the Kᵢ values of this compound for human muscarinic receptor subtypes from various studies. It is important to note that variations in experimental conditions, such as the radioligand and tissue or cell type used, can influence the determined affinity values.

| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Cell/Tissue Source | Reference |

| M1 | 24 | [³H]pirenzepine | Rat brain | [1] |

| M2 | 2.4 | [³H]quinuclidinylbenzilate | Rat cerebellum | [1] |

| M3 | 2754 (pKA = 5.56) | [³H]N-methylscopolamine | Mouse A9L cells | [2][3] |

| M4 | Low Affinity | [³H]N-methylscopolamine | NG108-15 and PC12 cells | [4] |

| M5 | Lower Affinity | [³H]N-methylscopolamine | Transfected CHO-K1 cells | [5] |

Note: The pKA value for the M3 receptor was converted to an approximate Kᵢ value for comparison.

Understanding the Allosteric Interaction

Gallamine's interaction with muscarinic receptors is not a simple competitive antagonism at the acetylcholine binding site. Instead, it binds to a distinct allosteric site on the receptor.[6][7][8][9] This allosteric modulation can alter the binding affinity and dissociation kinetics of other ligands, including the natural agonist acetylcholine and various radiolabeled antagonists.[5][6] The potency of gallamine's allosteric effects follows a rank order of M2 > M4 > M1 > M3 > M5.[5]

Experimental Protocols: Radioligand Binding Assay

The determination of gallamine's binding affinity for muscarinic receptor subtypes is predominantly achieved through radioligand binding assays. These assays measure the displacement of a specific radiolabeled ligand from the receptor by increasing concentrations of the unlabeled compound of interest (in this case, gallamine).

Objective:

To determine the inhibition constant (Kᵢ) of this compound for a specific muscarinic receptor subtype.

Materials:

-

Biological Sample: Membranes prepared from cells (e.g., CHO-K1, A9L) stably expressing a single human muscarinic receptor subtype, or from tissues rich in a particular subtype (e.g., rat heart for M2).

-

Radioligand: A tritiated antagonist with high affinity for the receptor subtype, such as [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., Phosphate buffer (4 mM Na₂HPO₄, 1 mM KH₂PO₄, pH 7.4).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the desired muscarinic receptor subtype.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-1.0 mg/mL.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of the radioligand (typically at or near its Kₑ value).

-

Add increasing concentrations of this compound to these tubes.

-

To a separate set of tubes, add the radioligand and a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

To another set of tubes, add only the radioligand and buffer to determine total binding.

-

Add the membrane preparation to all tubes to initiate the binding reaction.

-

Incubate the tubes at a specific temperature (e.g., 23°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the gallamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of gallamine that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Visualizing Key Pathways and Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two groups based on their G protein coupling: the M1, M3, and M5 receptors couple to Gₐ/₁₁ proteins, while the M2 and M4 receptors couple to Gₐᵢ/ₒ proteins.

Caption: Simplified signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound like gallamine.

Caption: A generalized workflow for a competitive radioligand binding assay.

This guide provides a foundational understanding of this compound's interaction with muscarinic receptor subtypes. For further in-depth analysis, it is recommended to consult the primary literature cited.

References

- 1. Gallamine binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic allosteric modulation: M2/M3 subtype selectivity of gallamine is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the interaction of gallamine with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric regulation of cloned m1-m5 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gallamine exerts biphasic allosteric effects at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two allosteric modulators interact at a common site on cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions between gallamine and muscarinic receptors: allosterism and subpopulation specificity are separate phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric effect of gallamine on muscarinic cholinergic receptor binding: influence of guanine nucleotides and conformational state - PubMed [pubmed.ncbi.nlm.nih.gov]

Gallamine Triethiodide: A Technical Guide to its History, Development, and Mechanism as a Neuromuscular Blocking Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, and pharmacology of gallamine (B1195388) triethiodide, a landmark synthetic non-depolarizing neuromuscular blocking agent. It details its discovery, chemical synthesis, and mechanism of action as a competitive antagonist of acetylcholine (B1216132) at the nicotinic acetylcholine receptor. This document includes a compilation of its pharmacokinetic and pharmacodynamic properties, presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays used in its characterization, including in vivo neuromuscular blockade monitoring, radioligand binding assays, and two-electrode voltage clamp recordings, are provided. Visual diagrams generated using Graphviz are included to illustrate the neuromuscular junction signaling pathway, a general workflow for neuromuscular blocking drug development, and the chemical synthesis of gallamine triethiodide. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of neuromuscular transmission.

Introduction: A Historical Perspective

The development of neuromuscular blocking agents revolutionized the practice of surgery and anesthesia. Prior to their introduction, achieving adequate muscle relaxation for surgical procedures required deep and often dangerous levels of general anesthesia. The discovery of curare, a plant-derived arrow poison used by South American indigenous peoples, marked the beginning of a new era. Curare's ability to induce muscle paralysis by acting at the neuromuscular junction paved the way for the development of safer and more controllable neuromuscular blocking drugs.

In 1947, Daniel Bovet, a Swiss-Italian pharmacologist working at the Pasteur Institute in Paris, synthesized this compound (Flaxedil®). This achievement marked a significant milestone as gallamine was the first synthetic non-depolarizing neuromuscular blocking drug to be introduced into clinical practice.[1][2] Unlike the naturally derived d-tubocurarine, gallamine's synthetic origin offered the potential for a more consistent and readily available supply. Its introduction provided anesthesiologists with a valuable tool to achieve profound muscle relaxation during surgery without the need for deep anesthesia. Although now largely superseded by newer agents with more favorable side-effect profiles, the study of this compound has been instrumental in advancing our understanding of neuromuscular transmission and the principles of neuromuscular blockade.

Chemical Synthesis

The synthesis of this compound involves a two-step process starting from pyrogallol (B1678534). The first step is an etherification reaction where pyrogallol is reacted with 2-chloro-N,N-diethylethylamine. This is followed by a quaternization step where the resulting tertiary amine is treated with ethyl iodide to yield the final product, this compound.

Below is a diagram illustrating the chemical synthesis of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] In normal neuromuscular transmission, the arrival of a nerve impulse at the motor nerve terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, leading to a localized depolarization known as the end-plate potential. If this potential reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates muscle contraction.

This compound, due to its structural similarity to acetylcholine, binds to the same recognition sites on the nAChR. However, it does not activate the receptor and instead physically obstructs the binding of acetylcholine.[1] This competitive inhibition prevents the generation of an end-plate potential, thereby blocking neuromuscular transmission and resulting in muscle relaxation or paralysis.

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory effect of this compound.

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in humans. It is primarily eliminated by renal excretion.

| Parameter | Value | Species | Reference |

| Half-life (t½) | 135 minutes | Human | [3] |

| Plasma Clearance | 1.20 ± 0.34 mL/min/kg | Human | |

| Volume of Distribution (Vd) | 0.225 ± 0.052 L/kg | Human | |

| Effective Plasma Concentration (EC50) | 3.43 - 10.28 µg/mL | Human | |

| Effective Plasma Concentration (EC95) | 5.66 - 23.37 µg/mL | Human |

Pharmacodynamics and Potency

The potency of this compound is typically expressed as the effective dose (ED) required to produce a certain level of neuromuscular blockade.

| Parameter | Value | Species/Preparation | Reference |

| ED50 (Intravenous) | 5.1 - 5.4 mg/kg | Rat | [4] |

| ED50 (Intraperitoneal) | 23.2 - 26.7 mg/kg | Rat | [4] |

| ED50 (Subcutaneous) | 28.5 - 34.3 mg/kg | Rat | [4] |

| ED50 (Intravenous) | 0.46 mg/kg | Rabbit | [4] |

| IC50 (vs. [³H]QNB binding) | 25 nM (high affinity), 93 µM (low affinity) | Rat Brainstem |

Experimental Protocols

The characterization of this compound and other neuromuscular blocking agents relies on a variety of in vivo and in vitro experimental techniques. Below are detailed protocols for key assays.

In Vivo Neuromuscular Blockade Monitoring

This protocol describes the general procedure for assessing the degree of neuromuscular blockade in an animal model.

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols. Maintain a stable level of anesthesia throughout the experiment.

-

Nerve Stimulation: Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve).

-

Muscle Response Measurement: Attach a force-displacement transducer or an accelerometer to the corresponding muscle (e.g., the adductor pollicis) to quantify the evoked muscle twitch response.

-

Supramaximal Stimulation: Determine the supramaximal stimulus intensity by gradually increasing the stimulus current until a maximal twitch response is observed. Use a stimulus intensity slightly above this level for the remainder of the experiment.

-

Baseline Recording: Record a stable baseline of twitch responses to single stimuli (e.g., at 0.1 Hz) or train-of-four (TOF) stimulation.

-

Drug Administration: Administer this compound intravenously at the desired dose.

-

Data Acquisition: Continuously record the evoked muscle responses. The degree of neuromuscular blockade is quantified as the percentage reduction in twitch height compared to the baseline. For TOF stimulation, the ratio of the fourth to the first twitch (T4/T1 ratio) is a sensitive measure of non-depolarizing block.

-

Data Analysis: Plot the time course of neuromuscular blockade to determine parameters such as onset time, duration of action, and recovery time.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.

-

Membrane Preparation:

-

Homogenize tissue rich in nAChRs (e.g., electric organ of Torpedo californica or a cell line expressing the desired nAChR subtype) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[5]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and the membrane preparation.[5]

-

Non-specific Binding: A high concentration of a non-labeled competing ligand (e.g., nicotine), the radioligand, and the membrane preparation.[5]

-

Competition: A range of concentrations of this compound, the radioligand, and the membrane preparation.

-

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.[5]

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of gallamine that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Recording

This protocol describes the use of TEVC to study the effect of this compound on nAChR function in Xenopus oocytes expressing the receptor.

-

Oocyte Preparation:

-

Surgically remove oocytes from an anesthetized female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

Use a voltage-clamp amplifier to hold the oocyte membrane potential at a desired holding potential (e.g., -70 mV).

-

-

Data Acquisition:

-

Apply acetylcholine to the oocyte via the perfusion system to activate the nAChRs and elicit an inward current.

-

Record the baseline acetylcholine-evoked current.

-

Apply this compound at various concentrations to the perfusion solution and co-apply with acetylcholine.

-

Record the acetylcholine-evoked currents in the presence of different concentrations of gallamine.

-

-

Data Analysis:

-

Measure the peak amplitude of the acetylcholine-evoked currents in the absence and presence of gallamine.

-

Calculate the percentage inhibition of the current by each concentration of gallamine.

-

Plot the percentage inhibition as a function of the logarithm of the gallamine concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for Neuromuscular Blocking Drug Development

The development of a new neuromuscular blocking agent follows a structured workflow from initial discovery to clinical application. The following diagram provides a generalized overview of this process.

Conclusion

This compound holds a significant place in the history of pharmacology and anesthesia as the first synthetic non-depolarizing neuromuscular blocking agent. Its development spurred further research into the structure-activity relationships of neuromuscular blockers, leading to the creation of newer agents with improved pharmacological profiles. While its clinical use has declined due to the availability of drugs with fewer cardiovascular side effects, gallamine remains an important tool for researchers studying the nicotinic acetylcholine receptor and the mechanisms of neuromuscular transmission. This technical guide has provided a detailed overview of its history, synthesis, mechanism of action, and the experimental methodologies used for its characterization, serving as a valuable resource for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (flaxedil): tetraethylammonium- and pancuronium-like effects in myelinated nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. This compound | C30H60I3N3O3 | CID 6172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Gallamine Triethiodide: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of gallamine (B1195388) triethiodide, a synthetic non-depolarizing neuromuscular blocking agent. The information is intended to support research, development, and quality control activities related to this compound.

Chemical Properties of Gallamine Triethiodide

This compound is a white or almost white, odorless, and hygroscopic amorphous powder.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium triiodide |

| Molecular Formula | C30H60I3N3O3[2] |

| Molecular Weight | 891.5 g/mol [2] |

| CAS Number | 65-29-2[2] |

| Appearance | White amorphous powder[2] |

| Melting Point | 235 °C (decomposes)[3] |

| Solubility | Very soluble in water; soluble in ethanol; slightly soluble in ethyl ether and acetone (B3395972).[2] |

| Storage Temperature | 2-8°C[3] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the Williamson ether synthesis to form the intermediate 1,2,3-tris(2-diethylaminoethoxy)benzene, followed by quaternization of the tertiary amines with ethyl iodide.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,2,3-Tris(2-diethylaminoethoxy)benzene (Williamson Ether Synthesis)

This step involves the reaction of pyrogallol (B1678534) with 2-diethylaminoethyl chloride hydrochloride in the presence of a base. A phase transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.

-

Materials:

-

Pyrogallol

-

2-diethylaminoethyl chloride hydrochloride

-

Inorganic base (e.g., Sodium Hydroxide)

-

Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

-

Organic solvent (e.g., Toluene)

-

Water

-

-

Procedure:

-

Prepare an aqueous solution of the inorganic base (10-80% concentration).

-

Dissolve pyrogallol and the phase transfer catalyst (0.1 to 1.0 equivalents) in the organic solvent.

-

Add the 2-diethylaminoethyl chloride hydrochloride (3.0 to 30.0 equivalents) to the organic phase.

-

Combine the aqueous and organic phases and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude intermediate, 1,2,3-tris(2-diethylaminoethoxy)benzene. This intermediate may be purified by column chromatography if necessary.

-

Step 2: Synthesis of this compound (Quaternization)

The tertiary amine groups of the intermediate are converted to quaternary ammonium salts by reaction with ethyl iodide.

-

Materials:

-

1,2,3-Tris(2-diethylaminoethoxy)benzene (from Step 1)

-

Ethyl iodide (Iodoethane)

-

-

Procedure:

-

Dissolve the crude or purified 1,2,3-tris(2-diethylaminoethoxy)benzene in a suitable solvent such as acetone or conduct the reaction neat.

-

Add an excess of ethyl iodide to the solution.

-

Heat the reaction mixture at a high temperature (80 to 150°C) for 2 to 5 hours.[4]

-

As the reaction progresses, the solid this compound will precipitate out of the solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by filtration and wash it with cold acetone to remove any unreacted starting materials.

-

Step 3: Purification (Recrystallization)

High-purity this compound can be obtained by recrystallization.

-

Materials:

-

Crude this compound

-

Distilled water

-

Acetone

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot distilled water.

-

Slowly add acetone to the solution until it becomes cloudy.

-

Cool the solution in an ice bath (0 to -5°C) to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

-

References

Gallamine Triethiodide: A Technical Guide for Neuromuscular Junction Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of gallamine (B1195388) triethiodide, a classic neuromuscular blocking agent, and its application as a versatile probe in neuromuscular junction (NMJ) research. This document details its mechanism of action, summarizes key quantitative data, and provides established experimental protocols for its use in laboratory settings.

Core Concepts: Mechanism of Action

Gallamine triethiodide is a synthetic, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action at the neuromuscular junction is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), on the post-synaptic membrane, but without activating the receptor. This competitive binding prevents the ion channel from opening, thereby inhibiting depolarization of the muscle fiber and subsequent contraction.

Beyond its effects at the NMJ, gallamine also exhibits significant activity at muscarinic acetylcholine receptors (mAChRs), where it acts as an allosteric modulator, particularly at the M2 subtype.[3][4] This can lead to cardiovascular side effects, such as tachycardia, due to its parasympatholytic effect on the cardiac vagus nerve.[1][2] In a research context, this dual activity makes gallamine a tool for dissecting the roles of different cholinergic receptor subtypes.

Recent studies have also indicated that gallamine can have direct effects on nerve fibers, including the blocking of delayed potassium conductance and, when applied internally, slowing of sodium inactivation.[5][6]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interactions with its primary targets.

Table 1: Binding Affinities of this compound for Muscarinic Acetylcholine Receptors

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| M1 | Rat Brain Membranes | [3H]pirenzepine | 24 | [7] |

| M2 | Rat Cerebellar Membranes | [3H]quinuclidinylbenzilate | 2.4 | [7] |

| M2 | Rat Heart | [3H]N-methylscopolamine | 1100 | |

| M3 | Rat Glandular Tissue | [3H]N-methylscopolamine | Low Affinity | [4] |

Note: Affinity values can vary based on experimental conditions, tissue preparation, and radioligand used.

Table 2: Functional Potency and Kinetics of this compound

| Parameter | Preparation | Method | Value | Reference |

| Apparent Equilibrium Constant (Competitive Block) | Frog Skeletal Muscle Endplate | Voltage-Clamp | ~2 µM | |

| Dissociation Constant (Allosteric Antagonism) | Rat Myocardium | Adenylate Cyclase Inhibition Assay | 0.52 - 0.83 µM | |

| Open Channel Block (Association Rate Constant) | Frog Skeletal Muscle Endplate | Fluctuation Analysis (-100 mV) | ~4 x 107 M-1s-1 | |

| Open Channel Block (Dissociation Rate Constant) | Frog Skeletal Muscle Endplate | Fluctuation Analysis (-100 mV) | ~600 s-1 | |

| Open Channel Block (Equilibrium Constant) | Frog Skeletal Muscle Endplate | Fluctuation Analysis (-100 mV) | ~15 µM |

Experimental Protocols

Electrophysiological Recording of Neuromuscular Junction Blockade

This protocol describes a method for assessing the neuromuscular blocking effects of this compound using an ex vivo nerve-muscle preparation, such as the rat phrenic nerve-diaphragm.

Materials:

-

Phrenic nerve-diaphragm preparation from a rat.

-

Krebs-Ringer buffer solution, bubbled with 95% O2 / 5% CO2.

-

This compound stock solution.

-

Suction electrode for nerve stimulation.

-

Force transducer to measure muscle contraction.

-

Glass microelectrodes for intracellular recording of end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs).

-

Amplifier and data acquisition system.

Methodology:

-

Dissect the phrenic nerve-diaphragm preparation and mount it in a tissue bath containing oxygenated Krebs-Ringer solution at 37°C.

-

Position the suction electrode on the phrenic nerve for stimulation.

-

Attach the diaphragm to a force transducer to record isometric contractions.

-

Deliver supramaximal stimuli to the nerve at a set frequency (e.g., 0.2 Hz) and record the baseline twitch tension.

-

To study post-synaptic effects, insert a microelectrode into a muscle fiber near the end-plate region to record EPPs and MEPPs.

-

Introduce this compound into the bath at the desired concentration (e.g., 10-7 M to 10-4 M).

-

Continuously record the twitch tension to observe the onset and magnitude of neuromuscular blockade.

-

Record changes in the amplitude of EPPs and MEPPs to quantify the post-synaptic receptor antagonism.

-

To investigate pre-synaptic effects, use paired-pulse or train-of-four stimulation and observe for fade in the evoked response.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound for different muscarinic receptor subtypes using a competitive binding assay.[4][7]

Materials:

-

Tissue homogenates from a region rich in the desired muscarinic receptor subtype (e.g., rat brainstem for M2 receptors).

-

Radioligand specific for the receptor subtype (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate).

-

This compound solutions of varying concentrations.

-

Incubation buffer (e.g., 4 mM Na2HPO4, 1 mM KH2PO4, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Prepare tissue membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of this compound to the membrane preparation.

-

To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of control tubes.

-

Incubate the tubes at a specific temperature (e.g., 23°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of gallamine that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

Use as an Imaging Probe

There is no evidence to suggest that this compound possesses intrinsic fluorescent properties. Its chemical structure does not contain a fluorophore. Therefore, it cannot be used directly as a fluorescent probe for imaging studies. To visualize its binding sites using fluorescence microscopy, it would be necessary to synthesize a fluorescently labeled derivative of gallamine.

Visualizations

Signaling Pathways and Mechanisms

Caption: Competitive antagonism of gallamine at the neuromuscular junction.

Caption: Allosteric modulation of M2 muscarinic receptors by gallamine.

Experimental Workflows

References

- 1. This compound (flaxedil): tetraethylammonium- and pancuronium-like effects in myelinated nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. gallamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | C30H60I3N3O3 | CID 6172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of new fluorescent pyrylium dyes and study of their interaction with N-protected amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The In Vivo Impact of Gallamine Triethiodide on Autonomic Ganglia Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine (B1195388) triethiodide, a classic non-depolarizing neuromuscular blocking agent, has long been recognized for its clinical efficacy in inducing muscle relaxation during surgical procedures. However, its influence extends beyond the neuromuscular junction, with significant effects on the autonomic nervous system. This technical guide provides an in-depth analysis of the in vivo effects of gallamine triethiodide on autonomic ganglia function, with a particular focus on its well-documented impact on cardiovascular parameters through its interaction with parasympathetic ganglia and emerging evidence of its role in modulating sympathetic ganglia. This document synthesizes findings from preclinical and clinical studies to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action at Autonomic Ganglia

This compound's primary influence on autonomic ganglia stems from its activity as a selective antagonist of M2 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are pivotal in mediating the postsynaptic response to acetylcholine, the principal neurotransmitter in ganglionic transmission.

Parasympathetic Ganglia (Cardiac Vagus)

In the parasympathetic nervous system, particularly the cardiac vagal ganglia, gallamine exerts a significant "vagolytic" effect. By blocking M2 receptors on postganglionic neurons, it inhibits the transmission of signals from the vagus nerve to the heart. This blockade prevents the negative chronotropic (slowing of heart rate) and inotropic (reduction of contraction force) effects of vagal stimulation, leading to tachycardia and, occasionally, hypertension.[2][3] This cardiac vagolytic action is a hallmark of gallamine's cardiovascular profile and is a direct consequence of its interference with parasympathetic ganglionic function.[4]

Sympathetic Ganglia

Evidence also points to an effect of gallamine on sympathetic ganglia. In vivo studies on the superior cervical ganglion in cats have demonstrated that gallamine reduces ganglionic hyperpolarization without significantly altering the slow depolarization phase.[5] This suggests a modulatory role on the intricate signaling within sympathetic ganglia, potentially by antagonizing muscarinic receptors on interneurons.[6]

Quantitative Data on In Vivo Effects

The in vivo effects of gallamine on autonomic ganglia are most readily quantified through the measurement of downstream physiological parameters, primarily cardiovascular responses.

Cardiovascular Effects in Humans

| Parameter | Effect of this compound | Species | Reference |

| Heart Rate | Statistically significant increases | Human | [7] |

| Blood Pressure | Potential for hypertensive crisis in susceptible individuals | Human | [7] |

| Cardiac Output | Increase | Human | [8] |

| Vascular Resistance | Variable effects | Human | [8] |

Cardiovascular Effects in Animal Models

| Parameter | Effect of this compound | Species | Dosing | Reference |

| Heart Rate | Significant inhibition of vagally-induced bradycardia | Rat | 20 mg/kg (IV) | [4] |

| Blood Pressure | Significant hypotension at infusion rates > 2 mg/min | Rat | --- | [9] |

| Nictitating Membrane Contraction | Enhanced contraction via ganglionic muscarinic pathways | Cat | --- | [5][6] |

Signaling Pathways

Gallamine's antagonism of M2 muscarinic receptors in autonomic ganglia disrupts the canonical G-protein coupled signaling cascade.

Experimental Protocols

The investigation of gallamine's effects on autonomic ganglia in vivo necessitates specialized experimental setups.

In Vivo Electrophysiological Recording of Superior Cervical Ganglion in Cats

This protocol is adapted from studies investigating ganglionic transmission in the superior cervical ganglion.

-

Animal Preparation: Adult cats are anesthetized, and a tracheal cannula is inserted for artificial respiration. Body temperature is maintained.

-

Surgical Procedure: The superior cervical ganglion and its pre- and postganglionic nerves are carefully dissected and exposed. The nictitating membrane can also be prepared for monitoring contractions.

-

Electrode Placement: Bipolar platinum electrodes are placed on the preganglionic cervical sympathetic trunk for stimulation and on the postganglionic nerve for recording compound action potentials. Surface potential recordings of the ganglion can also be made.

-

Stimulation and Recording: The preganglionic nerve is stimulated with supramaximal square-wave pulses. Postganglionic compound action potentials and ganglion surface potentials (including slow depolarization and hyperpolarization) are amplified, displayed on an oscilloscope, and recorded.

-

Drug Administration: this compound is administered intravenously at varying doses.

-

Data Analysis: Changes in the amplitude and latency of the postganglionic action potentials and alterations in the ganglionic surface potentials before and after gallamine administration are quantified and analyzed.

Conclusion

This compound's effects on the autonomic nervous system are a critical aspect of its pharmacological profile. Its well-established M2 muscarinic receptor antagonism provides a clear mechanism for its vagolytic effects on parasympathetic cardiac ganglia, leading to predictable cardiovascular outcomes. Furthermore, evidence of its ability to modulate sympathetic ganglionic transmission highlights a more complex interaction with the autonomic nervous system than previously appreciated. For researchers and drug development professionals, a thorough understanding of these in vivo effects is essential for the accurate interpretation of preclinical data and the anticipation of potential clinical side effects. Future research employing direct in vivo recording from various autonomic ganglia will further elucidate the nuanced actions of gallamine and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric effect of gallamine on muscarinic cholinergic receptor binding: influence of guanine nucleotides and conformational state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of anaesthetics and their interactions with neuromuscular blocking agents in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac vagolytic action of some neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of pancuronium and gallamine on muscarinic transmission in the superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Neuromuscular blocking and ganglion blocking activities of some acetylcholine antagonists in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Muscarinic Receptors: Autonomic Neurons" by Robert Aronstam and P. Patil [scholarsmine.mst.edu]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

exploring the parasympatholytic effects of gallamine triethiodide

An In-depth Technical Guide to the Parasympatholytic Effects of Gallamine (B1195388) Triethiodide

Executive Summary

Gallamine triethiodide, a synthetic non-depolarizing neuromuscular blocking agent, has been historically utilized in anesthesia to induce skeletal muscle relaxation.[1][2] Beyond its primary function at the neuromuscular junction, gallamine exhibits significant parasympatholytic effects, predominantly characterized by a vagolytic action on the heart, leading to tachycardia and occasionally hypertension.[3][4] This technical guide provides a comprehensive exploration of these effects for researchers, scientists, and drug development professionals. It delves into the molecular mechanism, focusing on gallamine's allosteric modulation and subtype selectivity for muscarinic acetylcholine (B1216132) receptors, presents quantitative pharmacodynamic and pharmacokinetic data, details key experimental protocols for its evaluation, and discusses the physiological consequences of its parasympatholytic activity.

Introduction

This compound is a quaternary ammonium (B1175870) compound that functions as a competitive antagonist of acetylcholine at nicotinic receptors on the motor endplate, preventing muscle depolarization and contraction.[2][5] However, its clinical utility has been nuanced by its prominent effects on the parasympathetic nervous system. Unlike other neuromuscular blockers such as d-tubocurarine, gallamine significantly blocks the cardiac vagus nerve.[1][6] This action is not due to blockade of autonomic ganglia but rather a direct effect on post-synaptic cholinergic receptors in the heart.[1][6] Understanding this parasympatholytic profile is crucial for both its historical context in pharmacology and for the broader study of muscarinic receptor function and drug design.

Mechanism of Parasympatholytic Action

The parasympatholytic effects of gallamine are primarily mediated through its interaction with muscarinic acetylcholine receptors (mAChRs). Its mechanism is distinguished by both receptor subtype selectivity and a unique mode of binding.

Muscarinic Receptor Subtype Selectivity

Gallamine demonstrates a notable selectivity for the M2 muscarinic receptor subtype, which is the predominant subtype found in the cardiac sinoatrial node and atrioventricular node. Radioligand binding studies have confirmed that gallamine possesses a high affinity for cardiac M2 receptors.[7] Its affinity is intermediate for M1 receptors and considerably lower for M3 and M4 receptor subtypes.[7] This selectivity for the M2 receptor is the pharmacological basis for its pronounced cardiac vagolytic effect.[6][8]

Allosteric Modulation

Investigations into gallamine's binding properties revealed that it does not compete directly with acetylcholine at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the muscarinic receptor.[9][10] This allosteric interaction modifies the receptor's conformation, thereby reducing the affinity and/or efficacy of orthosteric ligands like acetylcholine.[9][11] This allosteric mechanism is responsible for slowing the dissociation of radiolabeled antagonists from the receptor complex and is a key feature of its inhibitory action.[10][12]

References

- 1. This compound | C30H60I3N3O3 | CID 6172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Cardiovascular effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicinesfaq.com [medicinesfaq.com]

- 6. Cardiac vagolytic action of some neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the interaction of gallamine with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gallamine [drugcentral.org]

- 9. Modification of the binding properties of muscarinic receptors by gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric effect of gallamine on muscarinic cholinergic receptor binding: influence of guanine nucleotides and conformational state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gallamine allosterically antagonizes muscarinic receptor-mediated inhibition of adenylate cyclase activity in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic allosteric modulation: M2/M3 subtype selectivity of gallamine is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Gallamine Triethiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallamine (B1195388) triethiodide, a synthetic non-depolarizing neuromuscular blocking agent, has long been a subject of scientific inquiry. This technical guide provides an in-depth exploration of the molecular structure and activity relationship of gallamine triethiodide. By examining its chemical architecture, mechanism of action at the nicotinic acetylcholine (B1216132) receptor, and the structural modifications that influence its potency and side-effect profile, we aim to provide a comprehensive resource for researchers in pharmacology and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows associated with the study of this classic neuromuscular blocker.

Molecular Structure and Physicochemical Properties

This compound is a tris-quaternary ammonium (B1175870) compound, characterized by a central benzene (B151609) ring with three pendant oxyethyltriethylammonium iodide moieties. This unique structure confers specific physicochemical properties that are crucial for its biological activity.

| Property | Value | Reference |

| IUPAC Name | 2,2',2''-[benzene-1,2,3-triyltris(oxy)]tris(N,N,N-triethylethanaminium) triiodide | [1] |

| Molecular Formula | C₃₀H₆₀I₃N₃O₃ | [1] |

| Molecular Weight | 891.53 g/mol | |

| Structure | A central phenyl ring with three ether-linked triethylammonium (B8662869) ethyl groups at positions 1, 2, and 3. | |

| Quaternary Amines | The presence of three positively charged quaternary ammonium heads is a key feature for its interaction with the nicotinic acetylcholine receptor. | [2] |

Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of skeletal muscle.[2] Its mechanism of action can be dissected into the following key steps:

-

Binding to nAChRs: The positively charged quaternary ammonium groups of gallamine are attracted to the anionic sites on the α-subunits of the nAChR.[2]

-

Competitive Inhibition: Gallamine physically occludes the acetylcholine (ACh) binding sites, preventing the endogenous neurotransmitter from binding and activating the receptor.

-

Prevention of Depolarization: By blocking ACh binding, gallamine prevents the influx of sodium ions through the nAChR channel, thereby inhibiting depolarization of the muscle membrane.

-

Muscle Paralysis: The absence of end-plate potential generation leads to a flaccid paralysis of the skeletal muscle.

This competitive antagonism is reversible, and an increase in the concentration of ACh in the synaptic cleft can overcome the blockade. This is the principle behind the use of acetylcholinesterase inhibitors to reverse the effects of gallamine.

Structure-Activity Relationship (SAR)

-

Quaternary Ammonium Groups: The presence of at least two quaternary ammonium groups is essential for high-affinity binding to the nAChR. The tris-quaternary nature of gallamine is a distinctive feature. The distance between these charged centers is a critical determinant of potency and selectivity for neuromuscular versus ganglionic nAChRs.

-

Bulky, Rigid Core: The central phenyl ring provides a rigid scaffold that appropriately positions the quaternary ammonium moieties for optimal interaction with the receptor's binding sites.

-

Inter-onium Distance: The spatial separation of the quaternary nitrogens in gallamine is crucial for its blocking activity. This distance is thought to correspond to the distance between the anionic sites on the nAChR α-subunits.

-

Ether Linkages: The ether linkages provide flexibility to the side chains, allowing them to adopt a conformation that is favorable for receptor binding.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with its primary target and its pharmacokinetic properties.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | Assay Type | Kᵢ (μM) | pKᵢ | Reference |

| Muscarinic M2 | Gallamine | Competitive Displacement | - | 6.15 | [3] |

| Muscarinic M1 | Gallamine | Competitive Displacement | - | 5.07 | [3] |

Note: While the primary target for neuromuscular blockade is the nicotinic acetylcholine receptor, quantitative binding data for gallamine on this receptor is not consistently reported in the reviewed literature. The data presented here reflects its activity on muscarinic receptors, which contributes to its side-effect profile.

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Value | Unit | Conditions | Reference |

| Half-life (t½) | ~134 | minutes | Following intravenous administration | |

| Plasma Clearance | ~1.2 | mL/min/kg | Following intravenous administration | |

| Volume of Distribution (Vd) | ~225 | mL/kg | Following intravenous administration |

Experimental Protocols

The characterization of neuromuscular blocking agents like this compound relies on a variety of in vivo and in vitro experimental protocols.

In Vivo Assessment of Neuromuscular Blockade

This protocol describes the general procedure for evaluating the potency and duration of action of a neuromuscular blocking agent in an animal model.

Methodology:

-

Animal Preparation: The animal (e.g., rabbit, cat) is anesthetized, and the trachea is intubated to allow for artificial ventilation. A peripheral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively.

-

Nerve-Muscle Preparation: A peripheral nerve, such as the sciatic nerve, is surgically isolated. Stimulating electrodes are placed on the nerve. The tendon of the corresponding muscle (e.g., tibialis anterior) is attached to a force transducer to measure the isometric twitch tension.

-

Stimulation and Recording: The nerve is stimulated with supramaximal square-wave pulses at a low frequency (e.g., 0.1 Hz). The resulting muscle twitches are recorded on a polygraph.

-

Drug Administration: this compound is administered intravenously in cumulative doses.

-

Data Analysis: The percentage of inhibition of the twitch height is plotted against the log dose of the drug to determine the dose-response curve and calculate the ED50 and ED95 (the doses required to produce 50% and 95% twitch depression, respectively).

In Vitro Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method allows for the study of neuromuscular transmission in an isolated tissue preparation.

Methodology:

-

Tissue Dissection: The phrenic nerve and hemidiaphragm are dissected from a small rodent (e.g., rat, mouse) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Stimulation and Recording: The phrenic nerve is stimulated with electrodes, and the contractions of the hemidiaphragm are recorded using a force-displacement transducer.

-

Drug Application: this compound is added to the organ bath in increasing concentrations.

-

Data Analysis: The reduction in twitch height is measured, and a concentration-response curve is constructed to determine the IC50 (the concentration that causes 50% inhibition of the twitch response).

Side Effects and Clinical Considerations

A key aspect of this compound's pharmacological profile is its vagolytic effect, leading to tachycardia. This is attributed to its antagonist activity at muscarinic M2 receptors in the heart.[4] This side effect has limited its clinical use in favor of newer agents with a more favorable cardiovascular profile.

Conclusion

This compound, with its distinct tris-quaternary ammonium structure, serves as a classic example of a non-depolarizing neuromuscular blocking agent. Its mechanism of action through competitive antagonism at the nicotinic acetylcholine receptor is well-understood, and its structure-activity relationship aligns with the established principles for this class of drugs. While its clinical use has waned due to its cardiovascular side effects, the study of gallamine continues to provide valuable insights into the molecular pharmacology of the neuromuscular junction. The experimental protocols detailed herein represent the foundational methods for the continued investigation of neuromuscular blocking agents, paving the way for the development of safer and more effective muscle relaxants.

References

Methodological & Application

Application Notes and Protocols for the Use of Gallamine Triethiodide in Rodent Surgical Procedures

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Gallamine (B1195388) triethiodide is a potent neuromuscular blocking agent and should only be used by trained professionals in a research setting with appropriate anesthetic and physiological monitoring. The information provided here is for research purposes only and does not constitute veterinary or medical advice. All procedures involving laboratory animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

Gallamine triethiodide is a non-depolarizing neuromuscular blocking agent that has been used historically to induce muscle relaxation during surgical procedures.[1] It functions as a competitive antagonist of acetylcholine (B1216132) at the nicotinic receptors on the motor endplate, preventing muscle contraction.[1] While it has been largely superseded in clinical practice by agents with fewer side effects, it remains a valuable tool in specific rodent research applications where neuromuscular blockade is required.[1] These application notes provide a summary of its pharmacological properties and protocols for its use in rodent surgical procedures.

Mechanism of Action

This compound acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction, thereby inhibiting the action of acetylcholine and preventing depolarization of the muscle fiber membrane.[1] This results in flaccid paralysis of skeletal muscle. In addition to its effects at the neuromuscular junction, gallamine also exhibits some activity at muscarinic acetylcholine receptors, which can lead to side effects such as tachycardia.

Pharmacokinetics and Toxicity

The following tables summarize key pharmacokinetic and toxicity data for this compound in rodents.

Table 1: Acute Toxicity of this compound in Rodents

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Intravenous (IV) | 3.0 - 3.3 |

| Intraperitoneal (IP) | 15.3 - 15.8 | |

| Subcutaneous (SC) | 16.4 - 17.1 | |

| Rat | Intravenous (IV) | 5.1 - 5.4 |

| Intraperitoneal (IP) | 23.2 - 26.7 | |

| Subcutaneous (SC) | 28.5 - 34.3 |

Note: Respiratory failure is the primary cause of death in cases of overdose.

Experimental Protocols

Important Considerations Before Starting:

-

Anesthesia: this compound provides no anesthetic or analgesic effects.[2] Therefore, it must be used in conjunction with a surgical plane of general anesthesia.

-

Ventilation: As this compound paralyzes the respiratory muscles, including the diaphragm, mechanical ventilation is mandatory throughout the period of neuromuscular blockade.

-

Monitoring: Continuous monitoring of the depth of anesthesia, neuromuscular blockade, and vital signs (heart rate, blood pressure, respiratory rate, and body temperature) is essential.

Protocol 1: Induction of Surgical Muscle Relaxation in Rats (Bolus Administration)

This protocol is designed to achieve a level of neuromuscular blockade suitable for most surgical procedures.

Materials:

-

This compound powder

-

Sterile saline for injection (0.9% NaCl)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

-

Mechanical ventilator

-

Physiological monitoring equipment (ECG, blood pressure monitor, pulse oximeter, thermometer)

-

Peripheral nerve stimulator for Train-of-Four (TOF) monitoring[2][3][4][5][6]

-

Reversal agents (Neostigmine and an anticholinergic like atropine (B194438) or glycopyrrolate)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat to a surgical plane of anesthesia.

-

Intubate the animal and connect it to a mechanical ventilator.

-

Establish intravenous access (e.g., via the tail vein or femoral vein).

-

Place monitoring electrodes for ECG and a probe for blood pressure monitoring.

-

Place stimulating electrodes for TOF monitoring over a peripheral nerve (e.g., the sciatic or ulnar nerve).[4][6]

-

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in sterile saline. A common concentration is 10 mg/mL. Ensure the powder is fully dissolved.

-

Filter the solution through a 0.22 µm sterile filter before administration.

-

-

Administration:

-

Administer an initial intravenous bolus dose of 6 mg/kg of this compound. This dose has been shown to produce approximately 89% depression of twitch tension in rats.

-

Administer the bolus slowly over 1-2 minutes to minimize potential cardiovascular side effects.

-

-

Monitoring and Maintenance:

-

Continuously monitor the depth of neuromuscular blockade using TOF stimulation. A TOF count of 0-1 out of 4 twitches generally indicates adequate surgical relaxation.[3]

-

If the surgical procedure is prolonged, additional smaller bolus doses (e.g., 1-2 mg/kg) may be administered based on the return of twitches in the TOF response.

-

Protocol 2: Maintenance of Surgical Muscle Relaxation in Rats (Continuous Infusion)

For longer surgical procedures, a continuous intravenous infusion can provide a more stable level of neuromuscular blockade.

Materials:

-

Same as Protocol 1, with the addition of a syringe infusion pump.

Procedure:

-

Induction:

-

Follow steps 1-3 of Protocol 1 to induce neuromuscular blockade.

-

-

Continuous Infusion:

-

Once the desired level of blockade is achieved, begin a continuous intravenous infusion of this compound.

-

An initial infusion rate of 0.1-0.2 mg/kg/min is a suggested starting point. This rate should be adjusted based on real-time TOF monitoring to maintain the target level of blockade (TOF count of 0-1).

-

-

Titration:

-

If the blockade deepens (no response to post-tetanic stimulation), decrease the infusion rate.

-

If the blockade lightens (return of 2 or more twitches in the TOF), the infusion rate can be increased slightly, or a small supplemental bolus can be administered.

-

Protocol 3: Reversal of Neuromuscular Blockade

Reversal of neuromuscular blockade is critical at the end of the surgical procedure to allow for the return of spontaneous respiration.

Materials:

-

Neostigmine (B1678181) methylsulfate

-

Atropine sulfate (B86663) or Glycopyrrolate (B1671915)

-

Sterile saline for injection

Procedure:

-

Preparation of Reversal Agents:

-

Administration:

-

Ensure that there is some evidence of spontaneous recovery from neuromuscular blockade (at least one twitch present in the TOF) before administering reversal agents.[7]

-

Administer the anticholinergic agent intravenously.

-

Administer neostigmine intravenously at a dose of 0.03-0.07 mg/kg .[8][10] The dose should be titrated based on the depth of the residual blockade.

-

Administer the reversal agents slowly over 1-2 minutes.

-

-

Post-Reversal Monitoring:

-

Continue to monitor the animal's neuromuscular function (using TOF) and vital signs.

-

Wean the animal from the ventilator only when there is a sustained return of spontaneous respiratory effort and a TOF ratio greater than 0.9.[4]

-

Continue to monitor the animal closely during the recovery period for any signs of re-curarization (re-paralysis).

-

Mandatory Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

Caption: Competitive antagonism of acetylcholine by gallamine at the neuromuscular junction.

Experimental Workflow for this compound Administration in Rodent Surgery

Caption: Workflow for the use of this compound in rodent surgery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Neuromuscular monitoring - Wikipedia [en.wikipedia.org]

- 3. ppno.ca [ppno.ca]

- 4. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative neuromuscular monitoring with train-of-four ratio using sonomechanomyography (SMMG): Toward more sensitive evaluation of neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faculty.washington.edu [faculty.washington.edu]

- 7. openanesthesia.org [openanesthesia.org]

- 8. reference.medscape.com [reference.medscape.com]

- 9. Glycopyrrolate / Neostigmine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 10. reference.medscape.com [reference.medscape.com]

Optimal Dosing of Gallamine Triethiodide for Rat Electrophysiology Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal use of gallamine (B1195388) triethiodide for neuromuscular blockade in rat electrophysiology studies. Gallamine triethiodide is a non-depolarizing muscle relaxant that acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.[1] Proper dosage is critical to eliminate movement artifacts in electrophysiological recordings without inducing confounding cardiovascular or neuronal side effects.

Key Considerations and Potential Side Effects

This compound, while an effective neuromuscular blocking agent, can influence physiological parameters that are critical in electrophysiology experiments. Researchers must be aware of these potential side effects to ensure the integrity of their data.

-

Cardiovascular Effects: Gallamine can cause tachycardia (increased heart rate) and hypertension (high blood pressure) due to its parasympatholytic effect on the cardiac vagus nerve.[1] Intravenous infusion rates exceeding 2 mg/min have been shown to cause significant hypotension in urethane-anesthetized rats.[2]

-

Neuronal Effects: Gallamine is not solely a peripheral agent. It can directly affect nerve fibers by blocking potassium conductance and altering sodium channel inactivation.[3] Evidence also suggests a potential central action, which could influence cortical electrophysiology.[4]

-

Histamine (B1213489) Release: At very high doses, gallamine can induce histamine release.[1]

Given these potential confounds, it is imperative to use the minimum effective dose of gallamine and to continuously monitor the animal's physiological state.

Recommended Dosage and Administration

The optimal dosage of this compound will vary depending on the specific experimental conditions, including the anesthetic used and the desired depth of neuromuscular blockade. The following table summarizes dosages reported in the literature for rats.

| Parameter | Dosage/Rate | Route of Administration | Anesthetic | Context | Reference |

| Initial Bolus Dose | 6 mg/kg | Intravenous (IV) | Urethane | Pharmacokinetic study | Not explicitly cited |

| Maintenance Infusion | Titrated to effect | Intravenous (IV) | Urethane | To maintain 89 +/- 7% twitch depression | [5] |

| Cautionary Infusion Rate | > 2 mg/min | Intravenous (IV) | Urethane | Can cause significant hypotension | [2] |

Protocol for Administration:

-

Anesthesia: Anesthetize the rat with a suitable anesthetic (e.g., urethane). Ensure a stable plane of anesthesia before administering any neuromuscular blocking agent.

-

Catheterization: Place a catheter in a suitable blood vessel (e.g., femoral vein or jugular vein) for intravenous administration.

-

Initial Bolus: Administer an initial IV bolus dose of this compound. A starting point of 6 mg/kg can be considered, but it is recommended to start with a lower dose and titrate upwards.

-

Continuous Infusion: Following the initial bolus, a continuous infusion is recommended to maintain a stable level of neuromuscular blockade. The infusion rate should be carefully titrated based on the monitoring of neuromuscular function (see Section 3).